

Spectroscopic Profile of 5H-Benzofuro[3,2-c]carbazole-d10: A Technical Guide

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Compound of Interest		
Compound Name:	5H-Benzofuro[3,2-c]carbazole-d10	
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This technical guide provides a comprehensive overview of the spectroscopic data for the deuterated compound **5H-Benzofuro[3,2-c]carbazole-d10**, a molecule of significant interest to researchers and professionals in the fields of materials science and drug development. Due to the limited availability of direct experimental data for the deuterated species, this guide presents a detailed analysis of the spectroscopic data for the parent compound, 5H-Benzofuro[3,2-c]carbazole, and provides a predicted spectroscopic profile for its deuterated analog based on established principles.

Predicted Spectroscopic Data for 5H-Benzofuro[3,2-c]carbazole-d10

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for **5H-Benzofuro[3,2-c]carbazole-d10**. These predictions are derived from the experimental data of the non-deuterated parent compound.

Table 1: Predicted ¹H NMR Data for **5H-Benzofuro[3,2-c]carbazole-d10**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.5 (broad)	S	1H	N-H



Note: The aromatic proton signals are expected to be absent in the ¹H NMR spectrum of the fully deuterated compound.

Table 2: Predicted ¹³C NMR Data for **5H-Benzofuro[3,2-c]carbazole-d10**

The ¹³C NMR spectrum is expected to be similar to that of the parent compound, with minor shifts possible due to isotopic effects. The carbon atoms directly bonded to deuterium will exhibit splitting patterns consistent with C-D coupling.

Table 3: Predicted Mass Spectrometry Data for 5H-Benzofuro[3,2-c]carbazole-d10

m/z	Interpretation
267.1	[M] ⁺ (Molecular Ion)

Note: The molecular ion peak is shifted by +10 mass units compared to the non-deuterated compound (C₁₈H₁₁NO, MW: 257.29 g/mol) due to the presence of ten deuterium atoms.

Table 4: Predicted Key IR Absorption Bands for 5H-Benzofuro[3,2-c]carbazole-d10

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium, Sharp	N-H Stretch
~2250-2300	Weak-Medium	C-D Aromatic Stretch
~1600	Medium	C=C Aromatic Ring Stretch
~1230	Strong	C-O-C Asymmetric Stretch
Below 1000	Medium-Strong	C-D Aromatic Bending

Note: The characteristic C-H stretching and bending vibrations of the parent compound will be replaced by C-D vibrations at lower frequencies in the deuterated species.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented.



Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (either 5H-Benzofuro[3,2-c]carbazole or its deuterated analog) is prepared in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam to generate a molecular ion and various fragment ions. The ions are then separated based on their mass-to-charge ratio (m/z).

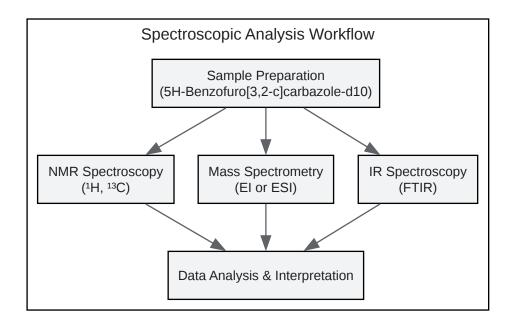
Infrared (IR) Spectroscopy

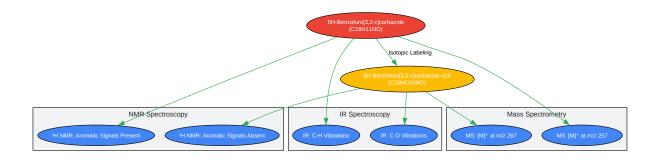
IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The sample is then irradiated with infrared light, and the transmitted or absorbed radiation is detected to generate the spectrum.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the spectroscopic analysis of **5H-Benzofuro[3,2-c]carbazole-d10**.







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